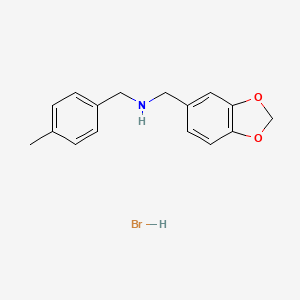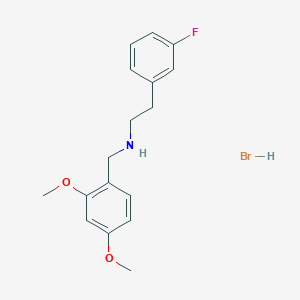
N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide typically involves a multi-step process:
Formation of the Methanamine Core: The initial step involves the formation of the methanamine core through a reductive amination reaction. This reaction typically uses a primary amine and a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Introduction of the Methoxybenzyl Group: The next step involves the introduction of the 2-methoxybenzyl group through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride to deprotonate the amine, followed by the addition of the methoxybenzyl halide.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining product purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic rings or the methanamine core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may exert its effects by altering the activity of neurotransmitter systems or by modulating the function of specific proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(2-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
- N-(2-methoxybenzyl)-1-(2,5-dimethylphenyl)methanamine hydrobromide
Comparison
- N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide is unique due to the presence of both methoxy and dimethyl groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity.
- The presence of the methoxy groups enhances the compound’s solubility and may improve its pharmacokinetic properties compared to similar compounds without these groups.
特性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3;/h5-10,19H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXFJBDVCXUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)

amine hydrobromide](/img/structure/B6352077.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/structure/B6352085.png)
